Methyl 4-(methylamino)quinazoline-6-carboxylate
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Overview
Description
Methyl 4-(methylamino)quinazoline-6-carboxylate is a quinazoline derivative known for its versatile applications in scientific research. This compound has a molecular weight of 217.22 g/mol and is characterized by its high purity and stability . Quinazoline derivatives, including this compound, have drawn significant attention due to their diverse biological activities, such as anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
The synthesis of Methyl 4-(methylamino)quinazoline-6-carboxylate can be achieved through various methods. One common approach involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and specific temperature settings to ensure optimal yield. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance efficiency and scalability .
Chemical Reactions Analysis
Methyl 4-(methylamino)quinazoline-6-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic HCl, which facilitates the formation of various intermediate products . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, heating the intermediate in a solution of ethanolic HCl can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers .
Scientific Research Applications
Methyl 4-(methylamino)quinazoline-6-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, this compound is studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of Methyl 4-(methylamino)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-(methylamino)quinazoline-6-carboxylate can be compared with other quinazoline derivatives, such as 2-phenylquinazolin-4-amine and 4-methyl-2-phenylquinazoline . These compounds share a similar quinazoline core but differ in their substituents and biological activities. The unique structure of this compound allows it to exhibit distinct pharmacological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
648449-02-9 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-(methylamino)quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-12-10-8-5-7(11(15)16-2)3-4-9(8)13-6-14-10/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
OPOORPXTWPJSHE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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